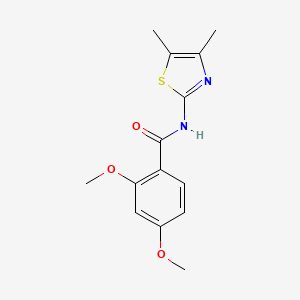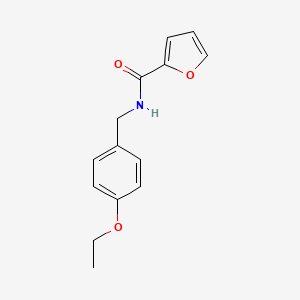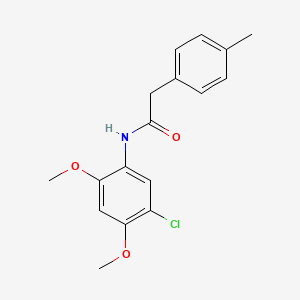![molecular formula C16H9ClN2 B5721061 4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile, also known as CCVBN, is a compound that belongs to the family of nitrile-containing compounds. CCVBN is a highly potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in the perception of pain and temperature.
作用機序
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile acts as a competitive inhibitor of the TRPV1 channel, binding to the channel's pore region and blocking the entry of calcium ions into the cell. This results in a decrease in the depolarization of sensory neurons and a reduction in the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
The inhibition of TRPV1 channels by this compound has been shown to produce analgesic effects in animal models of pain. This compound has also been shown to reduce inflammation and intestinal motility in animal models of inflammatory bowel disease.
実験室実験の利点と制限
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile is a highly potent and selective inhibitor of TRPV1 channels, making it a useful tool for studying the role of these channels in pain and other sensory disorders. However, its high potency also makes it difficult to use in vivo, as it can produce off-target effects at high concentrations.
将来の方向性
1. Investigation of the potential use of 4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile in the treatment of neuropathic pain.
2. Development of more selective TRPV1 inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of TRPV1 channels in other physiological processes, such as inflammation and cancer.
4. Development of new methods for the synthesis of this compound and other nitrile-containing compounds.
5. Investigation of the potential use of TRPV1 inhibitors in combination with other analgesic drugs for the treatment of chronic pain.
合成法
The synthesis of 4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile involves the reaction of 3-chloro-α-cyanostyrene with benzonitrile in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the two aromatic rings.
科学的研究の応用
4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of pain and other sensory disorders. TRPV1 channels are known to be involved in the development of chronic pain, and their inhibition by this compound has been shown to produce analgesic effects in animal models. This compound has also been studied for its potential use in the treatment of inflammatory bowel disease, as TRPV1 channels are known to be involved in the regulation of intestinal motility and inflammation.
特性
IUPAC Name |
4-[(E)-2-(3-chlorophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2/c17-16-3-1-2-13(9-16)8-15(11-19)14-6-4-12(10-18)5-7-14/h1-9H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLVOIGXMBNEI-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
![5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)

![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)

![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)

![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)